![molecular formula C19H27NO5 B2989930 2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid CAS No. 1707602-52-5](/img/structure/B2989930.png)
2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid is a synthetic organic compound known for its potential in various scientific applications. This compound belongs to the family of piperidine derivatives, which are often used in pharmaceutical research due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves several steps:
Starting Material: : 4-(3-methoxyphenyl)piperidine.
Protecting Group Addition: : The tert-butoxycarbonyl (Boc) protecting group is introduced to the nitrogen atom of the piperidine ring.
Acylation: : The protected piperidine is then subjected to acylation with bromoacetic acid, leading to the final product.
Industrial Production Methods: On an industrial scale, the synthesis follows similar routes but is optimized for larger quantities. This involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It can be oxidized to introduce additional functional groups, increasing its reactivity.
Reduction: : Selective reduction of certain parts of the molecule can modify its properties.
Substitution: : Various substitution reactions can be carried out to replace specific groups on the molecule.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Nucleophilic substitution reactions often use reagents like sodium hydride.
Major Products Formed: Depending on the reaction, products can range from more functionalized piperidine derivatives to complex ring structures, enhancing the molecule's bioactivity.
Applications De Recherche Scientifique
This compound has multiple scientific research applications:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Its derivatives are studied for their potential as enzyme inhibitors.
Medicine: : Investigated for therapeutic uses, particularly in central nervous system disorders.
Industry: : Utilized in the synthesis of complex molecules for drug development.
Mécanisme D'action
The mechanism of action depends on the specific derivative of this compound. Generally, it can interact with molecular targets like receptors or enzymes, altering their activity. Pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes crucial for disease progression.
Comparaison Avec Des Composés Similaires
Similar compounds include other piperidine derivatives:
4-Phenylpiperidine: : Known for its analgesic properties.
3,4-Methylenedioxypyrovalerone (MDPV): : A potent psychoactive substance.
1-Benzylpiperidine: : Investigated for its stimulant effects.
The uniqueness of 2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid lies in its specific functional groups that can be selectively modified, providing a versatile scaffold for further chemical exploration.
And there you have it. If there's anything more specific you'd like to dive into, just let me know.
Propriétés
IUPAC Name |
2-[4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20,13-16(21)22)14-6-5-7-15(12-14)24-4/h5-7,12H,8-11,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCUAMNNWOSGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid](/img/structure/B2989847.png)
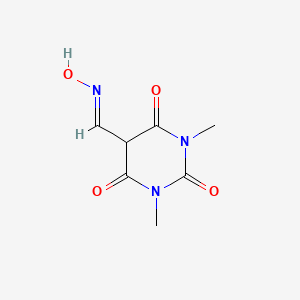
![(E)-1-(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2989851.png)


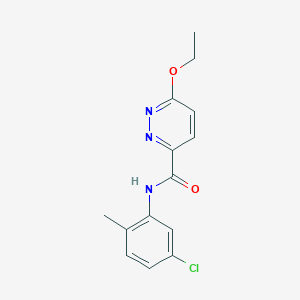
![N-pentyl-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2989857.png)
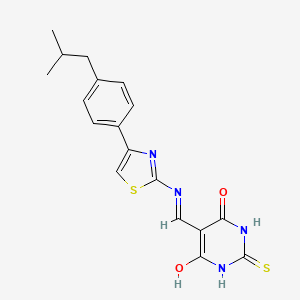
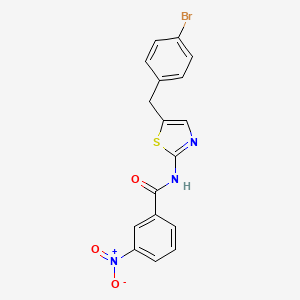
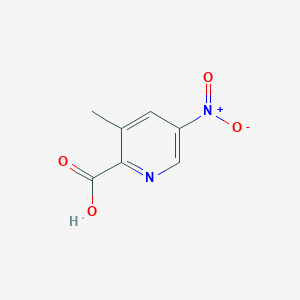


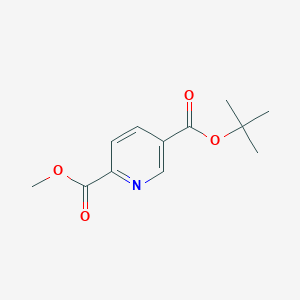
![7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B2989868.png)
